METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE
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Overview
Description
Methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the indole and other functional groups required to form the final compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities in the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Scientific Research Applications
Methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell signaling and receptor binding.
Medicine: Indole derivatives have shown potential in the development of new drugs for treating various diseases, including cancer, viral infections, and neurological disorders.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: An endogenous metabolite with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have been evaluated for their antiproliferative activity.
Methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-30-19-10-15(21(27)32-3)17(11-20(19)31-2)25-23(29)26-18(22(28)33-4)9-13-12-24-16-8-6-5-7-14(13)16/h5-8,10-12,18,24H,9H2,1-4H3,(H2,25,26,29)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBYUKGNWDJIQH-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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